N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the hydrazone family and incorporates a pyrazole ring, which is significant in medicinal chemistry due to its diverse pharmacological properties. The presence of substituents such as methoxyphenyl and propoxyphenyl enhances its chemical reactivity and biological efficacy.
This compound has been synthesized and studied in various research settings, with investigations focusing on its biological activities and potential therapeutic applications. The synthesis typically involves multiple steps, utilizing various reagents and conditions to achieve the desired product.
N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is classified as a hydrazone derivative of pyrazole. It is characterized by the presence of a hydrazide functional group, which contributes to its chemical properties and biological interactions.
The synthesis of N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
The molecular structure of N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can be described as follows:
The compound's structure can be represented using various chemical notation systems, including InChI and SMILES:
InChI=1S/C16H18N4O2/c1-20-15-9-7-14(8-10-15)6-5-13(19)18-17(21)12(16(22)23)11(6)4/h5-10H,1H3,(H,22,23)(H2,19,21)
COC1=CC=CC=C1/C=C/N=N/C(=O)/N=C(C)C(C)=C(C)C
N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo several chemical reactions:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Mechanistic studies often utilize spectroscopic methods to monitor changes during reactions.
The mechanism of action for N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is primarily linked to its interactions with biological targets:
Research indicates that compounds with similar structures often exhibit a range of therapeutic effects, making this compound a candidate for further pharmacological studies aimed at elucidating its full interaction profile.
The physical properties of N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide include:
Chemical properties include:
Relevant analyses often include determining melting points, boiling points, and reactivity profiles through standard laboratory techniques.
N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific applications:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: